Calculated Lipophilicity (cLogP) Differentiation: Meta-Methyl Substitution Increases Lipophilicity by ~0.5 Log Units Relative to the N-Phenyl Analog
The presence of the 3-methyl group on the N1-phenyl ring distinguishes the target compound from its des-methyl comparator, CAS 895120-88-4. Based on class-level structural-activity relationship (SAR) principles for N-aryl-dihydropyrazinones, the addition of a meta-methyl substituent is projected to increase the calculated partition coefficient (cLogP) by approximately 0.5 log units compared to the unsubstituted phenyl analog [1]. This increment is attributable to the increased hydrocarbon surface area and local hydrophobicity introduced by the methyl group without adding hydrogen-bond donors or acceptors [2]. The resulting enhanced lipophilicity is a key differentiation parameter for passive membrane permeability and blood-brain barrier penetration potential in CNS-targeted programs [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.9–4.2 (estimated from structural increment over des-methyl analog) |
| Comparator Or Baseline | 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one (CAS 895120-88-4): cLogP ≈ 3.4–3.7 (estimated baseline) |
| Quantified Difference | ΔcLogP ≈ +0.5 ± 0.2 log units |
| Conditions | In silico prediction using fragment-based or atom-based methods (ALOGPS, XLogP3) applied to the neutral species at pH 7.4; experimental determination (shake-flask or chromatographic) has not been publicly reported for either compound. |
Why This Matters
For procurement decisions in CNS or cellular permeability assays, the ~0.5 log unit lipophilicity increase directly influences the compound's distribution coefficient, potentially improving membrane penetration without the need for scaffold redesign, which is a critical differentiator when selecting among N-aryl dihydropyrazinone analogs.
- [1] PubChem (NCBI). Predicted cLogP data for N-aryl dihydropyrazinone analogs. General fragment-based increment for aromatic methyl substitution: +0.5 log units. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Del. Rev. 1997, 23, 3-25. Provides the foundational rule-of-five framework and fragment-based lipophilicity increment principles. View Source
